

Spectroscopic Profile of 4-Methylthiazole-5-carboxaldehyde: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxaldehyde

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Shanghai, China – December 21, 2025 – An in-depth spectroscopic analysis of **4-Methylthiazole-5-carboxaldehyde**, a key intermediate in pharmaceutical synthesis, is presented here for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of its ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data against structurally related compounds, offering valuable insights for compound characterization and quality control.

Comparative ^1H NMR Data

The proton NMR spectrum of **4-Methylthiazole-5-carboxaldehyde** is characterized by three distinct signals corresponding to the aldehyde proton, the thiazole ring proton, and the methyl group protons. A comparison with thiazole and 4-methylthiazole highlights the electronic effects of the aldehyde and methyl substituents on the chemical shifts of the ring proton.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
|-----------------------------------|-------------------|------------------------------------|--------------|------------|
| 4-Methylthiazole-5-carboxaldehyde | CDCl ₃ | 10.1064 | s | -CHO |
| 8.9481 | s | H-2 | | |
| 2.7571 | s | -CH ₃ | | |
| Thiazole | CDCl ₃ | 8.77 | d | H-2 |
| 7.93 | d | H-4 | | |
| 7.35 | dd | H-5 | | |
| 4-Methylthiazole | CDCl ₃ | 8.45 | d | H-2 |
| 6.65 | d | H-5 | | |
| 2.23 | s | -CH ₃ | | |

Comparative ¹³C NMR Data

The ¹³C NMR spectrum of **4-Methylthiazole-5-carboxaldehyde** provides further structural confirmation, with distinct resonances for the carbonyl carbon, the three thiazole ring carbons, and the methyl carbon. The comparison with related thiazole derivatives illustrates the substituent effects on the carbon chemical shifts within the heterocyclic ring.[\[1\]](#)

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
|-----------------------------------|-------------------|------------------------------------|------------|
| 4-Methylthiazole-5-carboxaldehyde | CDCl ₃ | 182.4214 | -CHO |
| 161.8374 | C-5 | | |
| 158.8544 | C-2 | | |
| 132.8399 | C-4 | | |
| 16.2193 | -CH ₃ | | |
| Thiazole | CDCl ₃ | 153.4 | C-2 |
| 143.7 | C-4 | | |
| 115.3 | C-5 | | |
| 4-Methylthiazole | CDCl ₃ | 152.14 | C-2 |
| 153.49 | C-4 | | |
| 113.11 | C-5 | | |
| 16.77 | -CH ₃ | | |

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for **4-Methylthiazole-5-carboxaldehyde** and similar compounds.

¹H NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a 5 mm NMR tube.
- Instrumentation: The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30 ' on Bruker instruments).
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the spectrum manually or automatically.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Perform baseline correction.
 - Integrate all signals.

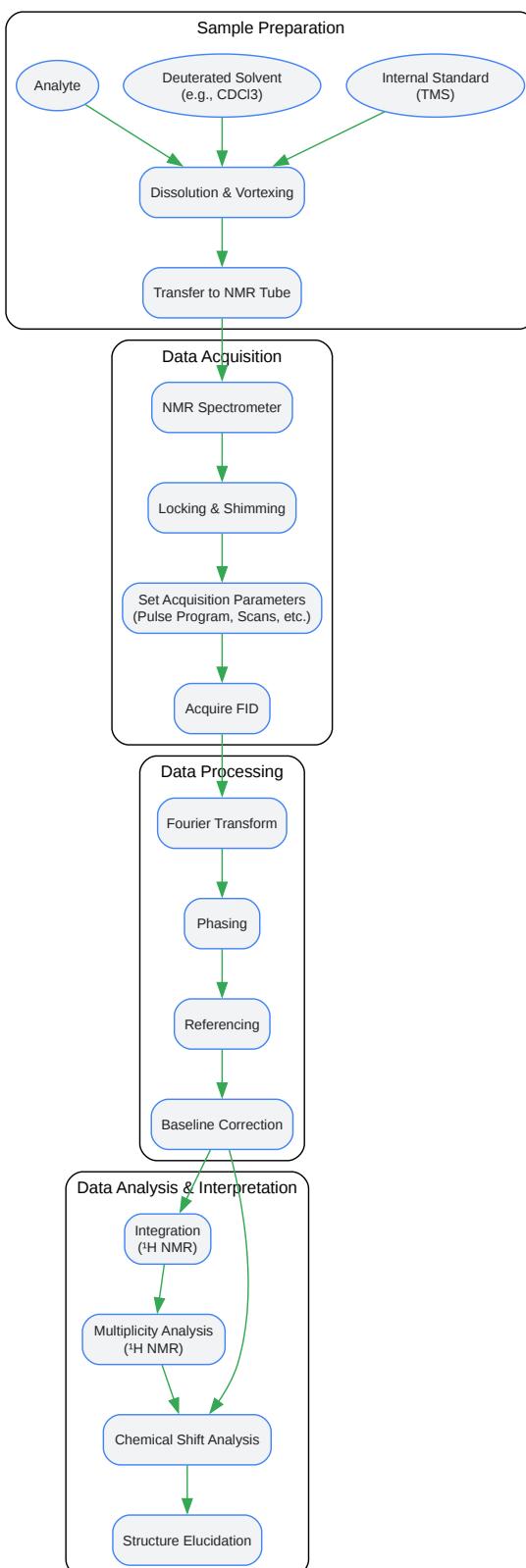
¹³C NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of CDCl₃ with TMS.
- Instrumentation: The spectrum is acquired on a 75 MHz (or higher, corresponding to the proton frequency of the spectrometer) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., ' zgpg30 ' on Bruker instruments).
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase the spectrum.
 - Reference the spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm or the TMS signal at 0.00 ppm.
 - Perform baseline correction.

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation in spectroscopic analysis is crucial for obtaining reliable and reproducible results. The following diagram illustrates this workflow.

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
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